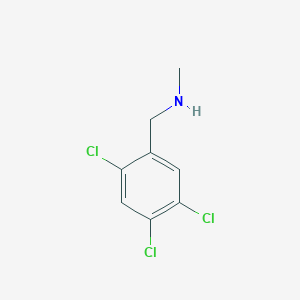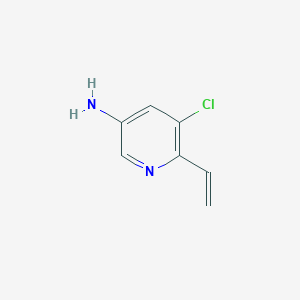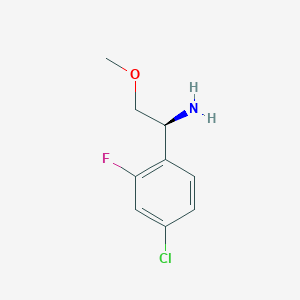
(S)-1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a phenyl ring substituted with chlorine and fluorine atoms, as well as a methoxyethanamine side chain. Its unique structure makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoroaniline.
Formation of Intermediate: The aniline undergoes a nucleophilic substitution reaction with a suitable alkylating agent to form an intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include advanced techniques such as continuous flow synthesis and automated chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(S)-1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride
- 2-Chloro-4-fluorophenyl acetate
Uniqueness
(S)-1-(4-Chloro-2-fluorophenyl)-2-methoxyethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxyethanamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-2-fluorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11ClFNO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m1/s1 |
InChI Key |
VWYKJDIIQNEDDG-SECBINFHSA-N |
Isomeric SMILES |
COC[C@H](C1=C(C=C(C=C1)Cl)F)N |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


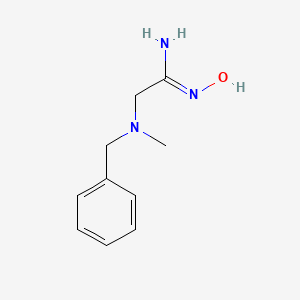
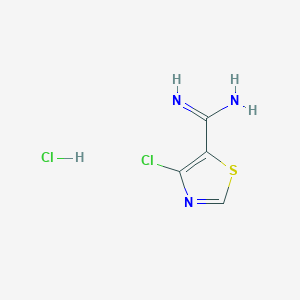
![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
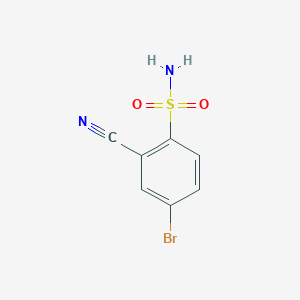
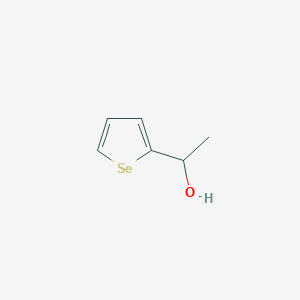
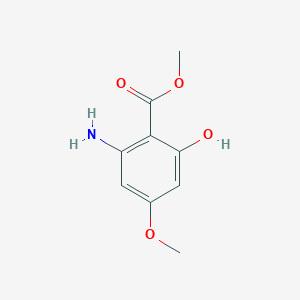
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
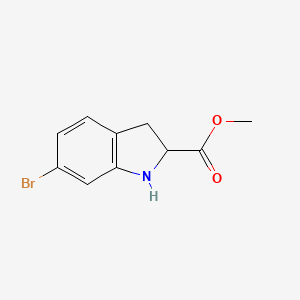
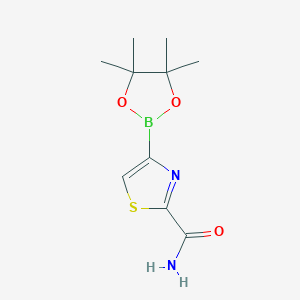

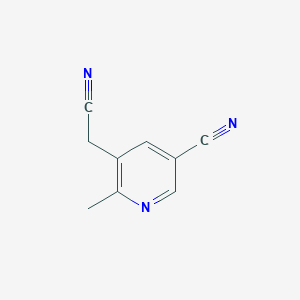
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
